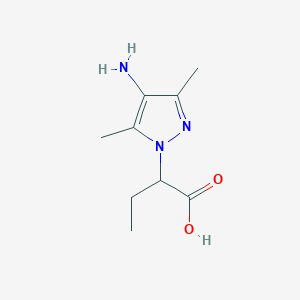
1-(2-Cyclopropylpropyl)-1H-imidazol-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Cyclopropylpropyl)-1H-imidazol-2-amine is a compound that belongs to the class of imidazole derivatives. Imidazole is a five-membered ring containing two nitrogen atoms, which is a common structural motif in many biologically active molecules. The presence of a cyclopropyl group attached to the propyl chain adds to the compound’s unique chemical properties, making it an interesting subject for scientific research.
Preparation Methods
The synthesis of 1-(2-Cyclopropylpropyl)-1H-imidazol-2-amine typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the alkylation of imidazole with 2-cyclopropylpropyl halide under basic conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF) with a base like potassium carbonate or sodium hydride to facilitate the alkylation process .
Industrial production methods may involve optimizing the reaction conditions to increase yield and purity. This can include the use of continuous flow reactors, which allow for better control over reaction parameters and can lead to more efficient production processes .
Chemical Reactions Analysis
1-(2-Cyclopropylpropyl)-1H-imidazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate. This reaction typically leads to the formation of imidazole N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of reduced imidazole derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon for hydrogenation reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(2-Cyclopropylpropyl)-1H-imidazol-2-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including infections and cancer.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 1-(2-Cyclopropylpropyl)-1H-imidazol-2-amine involves its interaction with specific molecular targets in biological systems. The imidazole ring can interact with enzymes and receptors, modulating their activity. The cyclopropyl group may enhance the compound’s binding affinity and selectivity for certain targets. The exact pathways involved depend on the specific biological context and the nature of the target molecules .
Comparison with Similar Compounds
1-(2-Cyclopropylpropyl)-1H-imidazol-2-amine can be compared with other imidazole derivatives, such as:
1-(2-Phenylethyl)-1H-imidazol-2-amine: This compound has a phenylethyl group instead of a cyclopropylpropyl group, which may affect its chemical properties and biological activities.
1-(2-Methylpropyl)-1H-imidazol-2-amine: The presence of a methylpropyl group can lead to differences in reactivity and selectivity compared to the cyclopropylpropyl derivative.
Properties
Molecular Formula |
C9H15N3 |
|---|---|
Molecular Weight |
165.24 g/mol |
IUPAC Name |
1-(2-cyclopropylpropyl)imidazol-2-amine |
InChI |
InChI=1S/C9H15N3/c1-7(8-2-3-8)6-12-5-4-11-9(12)10/h4-5,7-8H,2-3,6H2,1H3,(H2,10,11) |
InChI Key |
KERAQEQMPCDSAY-UHFFFAOYSA-N |
Canonical SMILES |
CC(CN1C=CN=C1N)C2CC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[5-Fluoro-2-(1H-pyrazol-1-YL)phenyl]ethan-1-one](/img/structure/B13316386.png)










![2-[5-(4-Methoxyphenyl)-1,2,4-oxadiazol-3-yl]morpholine hydrochloride](/img/structure/B13316457.png)


